molecular formula C23H13NO6 B4643521 1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

Cat. No.: B4643521
M. Wt: 399.4 g/mol
InChI Key: NYGZCQDEBVPHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves the condensation of phthalic anhydride with primary amines . This reaction is often carried out under controlled conditions to ensure the formation of the desired isoindole derivative. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment allows for the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different isoindole derivatives with varying degrees of oxidation .

Mechanism of Action

The mechanism of action of 1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dioxo-2-[4-(2-oxo-2-phenylacetyl)phenyl]isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO6/c25-19(13-4-2-1-3-5-13)20(26)14-6-9-16(10-7-14)24-21(27)17-11-8-15(23(29)30)12-18(17)22(24)28/h1-12H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGZCQDEBVPHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 3
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 4
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 5
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Reactant of Route 6
1,3-DIOXO-2-[4-(2-OXO-2-PHENYLACETYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.